Cas no 82867-32-1 ((3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid)
![(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid structure](https://de.kuujia.com/scimg/cas/82867-32-1x500.png)
82867-32-1 structure
Produktname:(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid
CAS-Nr.:82867-32-1
MF:C32H59N5O10
MW:673.838369607925
CID:988270
(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
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- lactoylpepstatin
- Lactoyl-Val-Val-Sta-Ala-Sta
- (3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid
- (3S,4S)-3-Hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-met
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- Inchi: 1S/C32H59N5O10/c1-15(2)11-21(35-31(46)27(17(5)6)37-32(47)28(18(7)8)36-30(45)20(10)38)23(39)13-25(41)33-19(9)29(44)34-22(12-16(3)4)24(40)14-26(42)43/h15-24,27-28,38-40H,11-14H2,1-10H3,(H,33,41)(H,34,44)(H,35,46)(H,36,45)(H,37,47)(H,42,43)/t19-,20?,21-,22-,23-,24-,27-,28-/m0/s1
- InChI-Schlüssel: SGBATOYVQGIVGJ-AYYDESJSSA-N
- Lächelt: O[C@@H](CC(N[C@@H](C)C(N[C@H]([C@H](CC(=O)O)O)CC(C)C)=O)=O)[C@H](CC(C)C)NC([C@H](C(C)C)NC([C@H](C(C)C)NC(C(C)O)=O)=O)=O
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 9
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 47
- Anzahl drehbarer Bindungen: 21
- Komplexität: 1050
- XLogP3: 1.5
- Topologische Polaroberfläche: 244
(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid Verwandte Literatur
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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5. Book reviews
82867-32-1 ((3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid) Verwandte Produkte
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